Hexa-1,5-diene-3,4-dione

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Sourcing generic 1,2-diketones risks experimental failure in applications requiring extended π-conjugation. Hexa-1,5-diene-3,4-dione (C₆H₆O₂, MW: 110.11) provides the specific vinyl-conjugated scaffold needed for demanding synthetic and photophysical workflows. - Enables stereoselective cyclopropanation/oxy-Cope cascades for functionalized cyclohepta-2,7-diene-1,2-diols. - Core unit for red upconversion fluorescent dyes (emission ~675 nm) and polyenamine conjugated polymers. - Distinct electronic profile (IE: 9.1-9.32 eV) validated for benchmarking conjugation effects via photoelectron spectroscopy.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 104910-78-3
Cat. No. B033821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-1,5-diene-3,4-dione
CAS104910-78-3
Synonymshexa-1,5-diene-3,4-dione
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC=CC(=O)C(=O)C=C
InChIInChI=1S/C6H6O2/c1-3-5(7)6(8)4-2/h3-4H,1-2H2
InChIKeyMMPZYDUOPLQDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexa-1,5-diene-3,4-dione: Core Properties & Classification


Hexa-1,5-diene-3,4-dione (C₆H₆O₂, MW: 110.11), also known as divinylglyoxal, is an α-diketone distinguished by a fully conjugated π-system formed by its central 1,2-dicarbonyl core and two terminal vinyl groups [1]. This structural feature imparts a distinct photoelectron spectrum with ionization energies reported at 9.1 eV and a vertical value of 9.32 eV, as well as strong UV-Vis absorption in the 300–400 nm range [2][3]. It serves as a versatile and reactive synthon for constructing complex molecular architectures, including cycloheptane rings and functional polymers [4][5]. Commercially, it is supplied by specialty chemical producers such as Achemica for research and development purposes .

Why Hexa-1,5-diene-3,4-dione Cannot Be Replaced by Generics


Procuring a generic α-diketone like 3,4-hexanedione (CAS 4437-51-8) or a simple 1,2-diketone as a substitute for Hexa-1,5-diene-3,4-dione is highly inadvisable and can lead to experimental failure. While 3,4-hexanedione shares the 1,2-dicarbonyl core, it lacks the extended vinyl-conjugation . This fundamental difference results in a higher ionization energy of 9.35 eV for 3,4-hexanedione compared to the 9.1-9.32 eV range for the target compound, indicating a significantly different electronic structure [1][2]. Furthermore, the absence of the terminal olefins eliminates the ability of the target compound to participate in stereoselective cyclopropanation or vinylogous polymerization reactions, which are enabled by its unique π-system and electrophilic C=C bonds [3][4]. Substitution will compromise reaction outcomes, alter photophysical properties, and undermine the integrity of research relying on this specific conjugated diene-dione scaffold.

Hexa-1,5-diene-3,4-dione vs. Analogs: Key Differentiation Evidence


Ionization Energy Difference

Hexa-1,5-diene-3,4-dione exhibits a lower ionization energy (IE) compared to its saturated analog, 3,4-hexanedione, confirming a more easily oxidized, electron-rich conjugated π-system. This difference is directly measured by photoelectron (PE) spectroscopy [1].

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Boiling Point & Thermal Stability

The extended conjugation in Hexa-1,5-diene-3,4-dione correlates with a higher boiling point compared to the fully saturated 3,4-hexanedione, a property that can influence purification and reaction conditions .

Organic Synthesis Physical Properties Process Chemistry

Stereospecific Cycloheptane Synthesis

Unlike simple 1,2-diketones, Hexa-1,5-diene-3,4-dione undergoes a unique stereoselective nucleophilic cyclopropanation with bis(iodozincio)methane. This reaction proceeds via a cis-dialkenylcyclopropane-1,2-diol intermediate, which undergoes an oxy-Cope rearrangement to yield cyclohepta-2,7-diene-1,2-diol derivatives with complete stereospecificity [1]. This reactivity is not observed with non-vinyl-substituted 1,2-diketones.

Synthetic Methodology Organozinc Chemistry Cyclopropanation

Vinylogous Polymerization to Polyenamines

The ethoxy-derivative of the target compound, 1,6-diethoxy-1,5-hexadiene-3,4-dione, is a direct synthetic precursor for polymerization. It undergoes vinylogous nucleophilic substitution with diamines to yield polyenamines with inherent viscosities in the 0.2–1.1 dL/g range, indicating the formation of high-molecular-weight polymers [1]. This polymerization pathway is enabled by the extended conjugation and electrophilic β-positions of the parent hexadienedione scaffold.

Polymer Synthesis Polyenamines Vinylogous Reactivity

Upconversion Luminescence Platform

Derivatives of Hexa-1,5-diene-3,4-dione serve as a platform for advanced fluorophores. Specifically, 1,6-di(9-anthryl)hexa-1,5-diene-3,4-dione exhibits an upconverted red fluorescent emission peak at around 675 nm under femtosecond excitation at 800 nm . This property is a direct consequence of the compound's conjugated diene-dione core, which facilitates charge transfer and two-photon absorption processes not present in saturated analogs.

Fluorescence Upconversion Material Science

Stoichiometric Adduct Formation via π-Scaffold

The planar, extensively delocalized π-system of the hexadienedione core facilitates strong intermolecular interactions. A derivative, 1,6-bis(o-hydroxyanilino)-1,5-hexadiene-3,4-dione, forms stable, crystalline adducts of exact stoichiometric ratios with N,N-dimethyl carboxamides (e.g., a 1:2 DMF adduct) and ureas, as confirmed by thermogravimetry and X-ray crystallography [1]. This behavior stems from the planar, conjugated backbone that promotes π-stacking and hydrogen bonding, a feature less pronounced in flexible, non-planar saturated diketones.

Supramolecular Chemistry Crystal Engineering Host-Guest Chemistry

Hexa-1,5-diene-3,4-dione Research Application Scenarios


Stereocontrolled Cycloheptane Synthesis

Researchers focused on synthesizing seven-membered ring systems should select Hexa-1,5-diene-3,4-dione as a precursor for stereoselective cyclopropanation/oxy-Cope rearrangement cascades. This methodology, which is unique to this vinyl-substituted α-diketone, provides a direct and stereospecific route to functionalized cyclohepta-2,7-diene-1,2-diols, a scaffold of interest in medicinal chemistry and natural product total synthesis [1]. This application is not feasible with saturated or non-conjugated diketone analogs.

Optoelectronic Material Building Block

Scientists developing two-photon absorbing dyes or upconversion luminescent materials should procure this compound as a core structural unit. As demonstrated by its 1,6-di(9-anthryl) derivative, the hexadienedione scaffold enables red upconversion fluorescence (emission at ~675 nm) under 800 nm femtosecond excitation, a property that arises from its extended π-conjugation . This makes it a valuable synthon for bioimaging probes, security tags, and photonic devices, where such photophysical behavior is required.

Polyenamine Monomer Precursor

Polymer chemists requiring access to the polyenamine class of conjugated polymers should consider 1,6-diethoxy-1,5-hexadiene-3,4-dione (a direct derivative of the target compound) as a key monomer. Its vinylogous nucleophilic substitution polymerization with diamines produces high-molecular-weight polyenamines (inherent viscosity 0.2–1.1 dL/g), a unique application stemming directly from the parent compound's extended conjugated diene-dione structure [2]. This pathway is not accessible using monomers derived from saturated 1,2-diketones.

Electronic Structure Model for α-Diketones

Physical chemists and spectroscopists investigating the relationship between conformation and electronic properties in α-diketones should utilize Hexa-1,5-diene-3,4-dione as a model compound. Its well-characterized photoelectron spectrum (ionization energies: 9.1 eV, 9.32 eV) and extensive theoretical analysis provide a benchmark dataset for studying conjugation effects on electronic structure [3]. Its properties are distinct from those of non-conjugated models like 3,4-hexanedione (IE: 9.35 eV), making it the essential choice for such comparative studies [4].

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